molecular formula C39H64O13 B1681318 Timosaponin A3 CAS No. 41059-79-4

Timosaponin A3

Cat. No. B1681318
CAS RN: 41059-79-4
M. Wt: 740.9 g/mol
InChI Key: MMTWXUQMLQGAPC-YXOKLLKRSA-N
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Description

Timosaponin A3 (TA3), also known as Filiferin B or AneMarsaponin A3, is one of the major steroidal saponin components isolated from Anemarrhena asphodeloides . It has been reported to have promising pharmacological activity in improving learning, memory, and antineoplastic activity . It has also been demonstrated as a potent anticancer chemical by several studies .


Synthesis Analysis

Timosaponin A3 (TA3) is primarily isolated from the rhizome of Anemarrhena asphodeloides Bunge . It has been reported that Timosaponin BII (TSBII) can be transformed into TSAIII through the action of β-D-glycosidase, a key enzyme used to produce TSAIII by hydrolyzing TSBII .


Molecular Structure Analysis

The molecular formula of Timosaponin A3 is C39H64O13 . It is a polyglycoside formed by condensation of two fructose and one glucose after dehydrogenation of the hydroxyl group at the C22 position of the saponin .


Chemical Reactions Analysis

Timosaponin A3 has been found to inhibit the expression of lipogenic factors, including fatty-acid synthase (FAS) and sterol regulatory element-binding protein 1c (SREBP1c), emphasizing its potential as an anti-obesity agent .


Physical And Chemical Properties Analysis

Timosaponin A3 has a molecular weight of 740.92 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Anti-Cancer Activities

Timosaponin A3 has demonstrated notable anticancer properties across different cancer cell lines, including pancreatic, colon, and hepatocellular carcinoma cells. For instance, it was found to induce apoptosis and G2/M cell cycle arrest in AsPC-1 pancreatic cancer cells by inhibiting STAT3 and ERK1/2 pathways, suggesting its potential as a chemotherapeutic agent (Kim et al., 2019). In human colon cancer HCT-15 cells, Timosaponin A-III inhibited proliferation, induced cell cycle arrest, and apoptosis, supporting its antineoplastic activity (Kang et al., 2011). Additionally, it caused mitochondria-dependent apoptosis in HepG2 human hepatocellular carcinoma cells (Nho et al., 2016).

Modulation of Lipid Metabolism in Cancer

In pancreatic cancer cells, Timosaponin A3 was found to inhibit the growth and reduce fatty acid metabolites, indicating a mechanism involving the suppression of sterol regulatory element-binding protein-1 (SREBP-1), which plays a critical role in lipogenesis and cancer cell growth (Kim et al., 2022).

Cardioprotective Effects

Timosaponin BⅡ, closely related to Timosaponin A3, exhibited cardioprotective effects by inhibiting endoplasmic reticulum stress-mediated apoptosis pathways in myocardial injury models, suggesting a potential application for Timosaponin A3 in cardiovascular protection (Xing et al., 2020).

Hepatotoxicity Concerns

While exploring the therapeutic applications, it's also important to note the hepatotoxic effects of Timosaponin A3 in rats, indicating the necessity of careful consideration in its therapeutic applications (Wu et al., 2014).

Synergistic Anticancer Effects

Research has also explored the synergistic anticancer effects of Timosaponin AIII with other compounds, suggesting its use in combination therapies for enhanced anticancer efficacy (Jung & Lee, 2018).

Safety And Hazards

Timosaponin A3 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18?,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTWXUQMLQGAPC-HRSJJQGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O[C@]18CCC(CO8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H64O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Timosaponin A3

CAS RN

41059-79-4
Record name 41059-79-4
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